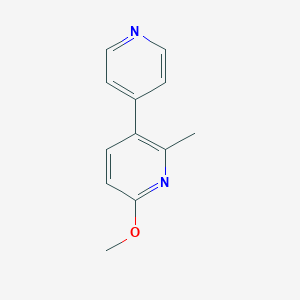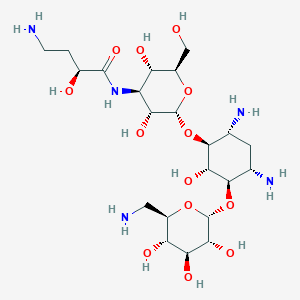
3''-HABA Kanamycin A Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’'-HABA Kanamycin A Sulfate: is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used primarily in the treatment of severe bacterial infections. Kanamycin was first isolated from the bacterium Streptomyces kanamyceticus and has been widely used in clinical settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A Sulfate involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the successful attachment of the L-HABA moiety to the kanamycin A structure .
Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A Sulfate generally involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group. The final product is then purified and formulated as a sulfate salt for medical use .
化学反应分析
Types of Reactions: 3’'-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .
科学研究应用
Chemistry: In chemistry, 3’'-HABA Kanamycin A Sulfate is used as a reference material for analytical studies and as a starting material for the synthesis of other aminoglycoside derivatives .
Biology: In biological research, this compound is utilized to study bacterial resistance mechanisms and to develop new antibiotics with improved efficacy against resistant strains .
Medicine: Medically, 3’'-HABA Kanamycin A Sulfate is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria. It is also used in combination therapies to enhance the effectiveness of other antibiotics .
Industry: In the industrial sector, this compound is used in the production of antibacterial coatings and materials, contributing to the development of products with enhanced antimicrobial properties .
作用机制
3’'-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of t-RNA and preventing the synthesis of essential proteins. As a result, the bacteria are unable to grow and replicate, leading to their eventual death .
相似化合物的比较
Kanamycin A: The parent compound, used for treating severe bacterial infections.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Uniqueness: 3’'-HABA Kanamycin A Sulfate is unique due to the presence of the L-HABA moiety, which enhances its antibacterial activity and provides resistance to certain bacterial enzymes that degrade other aminoglycosides. This makes it particularly effective against resistant bacterial strains .
属性
分子式 |
C22H43N5O13 |
|---|---|
分子量 |
585.6 g/mol |
IUPAC 名称 |
(2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 |
InChI 键 |
VVJDZJSGQOGXFX-PVLUVTDWSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)[C@H](CCN)O)O)N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


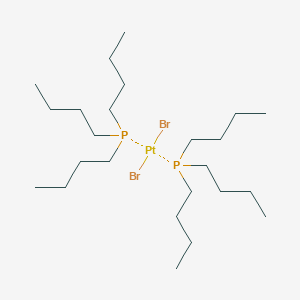


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
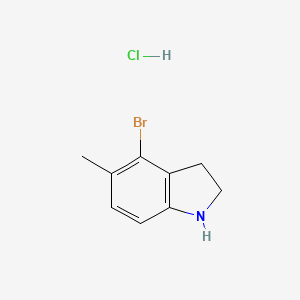
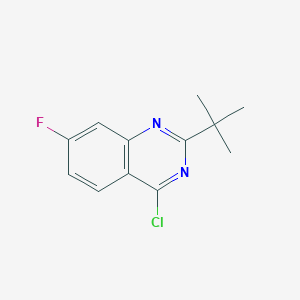
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
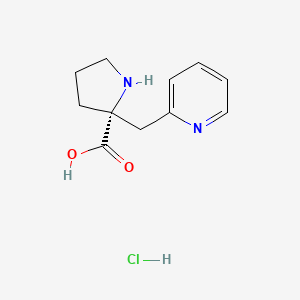
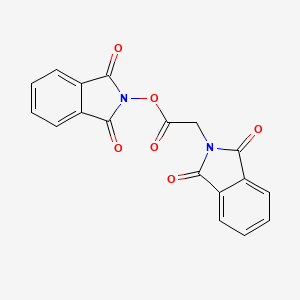
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)


![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
